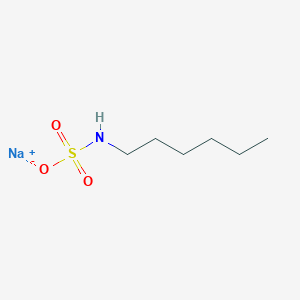
Sodium hexylsulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hexylsulfamate is an organosulfur compound with the molecular formula C6H14NNaO3S. It is a sodium salt of hexylsulfamic acid and is known for its surfactant properties. This compound is used in various industrial applications due to its ability to lower surface tension and enhance the solubility of other substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium hexylsulfamate can be synthesized through the reaction of hexylamine with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes using reactors such as falling film reactors. These reactors facilitate the efficient mixing of hexylamine and sulfur trioxide, followed by neutralization with sodium hydroxide. The resulting product is then purified and dried to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Sodium hexylsulfamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: Various substituted sulfamates
Scientific Research Applications
Sodium hexylsulfamate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: It is employed in cell culture media to improve cell growth and viability.
Medicine: It is investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: It is used in the formulation of detergents, emulsifiers, and wetting agents.
Mechanism of Action
The mechanism of action of sodium hexylsulfamate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of other compounds. This property is particularly useful in industrial and research applications where enhanced solubility is required.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar properties but a longer alkyl chain.
Sodium octyl sulfate: Similar in structure but with an eight-carbon alkyl chain.
Sodium ethylhexyl sulfate: A branched-chain surfactant with similar applications.
Uniqueness
Sodium hexylsulfamate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications where moderate surfactant strength is required.
Properties
CAS No. |
42731-84-0 |
|---|---|
Molecular Formula |
C6H14NNaO3S |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
sodium;N-hexylsulfamate |
InChI |
InChI=1S/C6H15NO3S.Na/c1-2-3-4-5-6-7-11(8,9)10;/h7H,2-6H2,1H3,(H,8,9,10);/q;+1/p-1 |
InChI Key |
AHFAHPJWRNMQST-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCNS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















